Compound Description: SSR126768A is a potent, selective, and orally active oxytocin receptor antagonist. This compound has shown efficacy in delaying parturition in pregnant rats and is suggested as a potential tocolytic agent for preterm labor management.
N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (Compound 1 in source)
Compound Description: This molecule is a third-generation EGFR-TKI with demonstrated therapeutic effects against specific cancer cell mutations, including T790M and L858R.
Compound Description: This compound exhibits good selective COX-2 inhibitory activity, comparable to the drug celecoxib. This suggests potential as an anti-inflammatory agent with a reduced risk of common NSAID side effects.
Compound Description: Demonstrating even greater selective COX-2 inhibitory activity than celecoxib, this compound holds promise as a potential anti-inflammatory agent with a potentially improved safety profile compared to traditional NSAIDs.
Compound Description: This molecule is part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides investigated for their structural properties, particularly hydrogen bonding patterns.
Compound Description: Part of a series of indole derivatives explored for their hydrogen-bonding patterns, this compound provides insights into the structural features influencing intermolecular interactions, which are crucial for understanding their biological activity.
p-bromo-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide (Compound III in source)
Compound Description: This molecule is a part of a series of N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide derivatives studied for their potential as antitumor agents and cell cycle inhibitors.
Compound Description: This compound, also known as L-699,333, demonstrates potent 5-lipoxygenase (5-LO) inhibition. This activity makes it a potential therapeutic candidate for inflammatory diseases like asthma. It shows efficacy in several animal models of inflammation and has a favorable selectivity profile.
N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (Compound TP1 in source)
Compound Description: Identified through virtual screening for potential euchromatin histone lysine methyltransferase (EHMT2) inhibitors, this compound shows promise for managing β-thalassemia. Docking studies and molecular dynamics simulations suggest favorable binding interactions with EHMT2, supporting its potential as a therapeutic lead.
2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (Compound TP2 in source)
Compound Description: This compound is another potential EHMT2 inhibitor identified through virtual screening. Although it exhibits a good docking score, molecular dynamics simulations suggest less stability compared to TP1. Further investigations are needed to determine its suitability as a therapeutic candidate for β-thalassemia.
Compound Description: This compound is an antineoplastic drug. Studies show that it can be effectively combined with nanohydroxyapatite to potentially improve its delivery and efficacy in treating canine mast cell tumors.
Compound Description: SD6 is an analog of 2-[125I]-iodomelatonin, exhibiting unique characteristics. It has proven useful for studying both MT1 and MT2 melatonin receptors in various tissues and cell lines.
Compound Description: Identified as a potent inhibitor of the Actin-related protein 2 and 3 (Arp2/3) complex, this compound demonstrates significantly greater in vivo efficacy compared to the widely used Arp2/3 inhibitor CK-666. It effectively blocks lamellipodial protrusions and cell migration.
2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide (Compound 69 in source)
Compound Description: This compound emerged as another potent inhibitor of the Arp2/3 complex from the study. It effectively disrupts lamellipodial protrusions and impedes cell migration. Importantly, it displays enhanced in vivo activity compared to the commonly used Arp2/3 inhibitor CK-666.
2-(2-(5-methoxy-1H-indol-3-yl)ethyl)-5-methyl-1,3,4-oxadiazole (IQM316 in source)
Compound Description: This melatonin analog demonstrates neuroprotective and memory-enhancing properties. It promotes hippocampal neurogenesis in adult mice, potentially offering therapeutic benefits for neurodegenerative diseases. Importantly, it achieves this neurogenesis without disrupting existing memories, a significant advantage over other similar agents.
Compound Description: This compound is a brominated tryptophan derivative isolated from marine sponges. Exhibits weak to moderate antibacterial activity against Staphylococcus epidermidis.
6-bromo-1'-methoxy-1',8-dihydroaplysinopsin (Compound 5 in source)
Compound Description: This is a brominated tryptophan derivative isolated from marine sponges. It exhibits weak to moderate antibacterial activity against Staphylococcus epidermidis.
Compound Description: This brominated tryptophan derivative was isolated from marine sponges and demonstrates weak to moderate antibacterial activity against Staphylococcus epidermidis.
Compound Description: This brominated tryptophan derivative isolated from marine sponges shows weak to moderate activity against Staphylococcus epidermidis.
Compound Description: Isolated from marine sponges, this brominated tryptophan derivative exhibits weak to moderate antibacterial activity against Staphylococcus epidermidis.
Methyl-1-methylene-2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbamate (INS48848 in source)
Compound Description: This melatonin analog effectively reduces intraocular pressure (IOP) in normotensive rabbits. It exhibits a dose-dependent effect, suggesting potential as a therapeutic agent for ocular hypertension. Mechanistic studies suggest that INS48848 might act primarily through MT3 melatonin receptors.
Methyl-2-bromo-3-(2-ethanamidoethyl)-1H-indol-5-ylcarbamate (INS48862 in source)
Compound Description: This melatonin analog shows potent IOP-lowering effects in ocular normotensive rabbits. The dose-dependent IOP reduction observed with INS48862 points towards its potential for treating ocular hypertension. Studies suggest its preferential activation of MT2 melatonin receptors.
Compound Description: This melatonin analog effectively reduces IOP in normotensive rabbits in a dose-dependent manner. This suggests potential as a therapeutic agent for managing ocular hypertension. Mechanistic studies indicate that INS48852 may exert its IOP-lowering effects by activating MT2 melatonin receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.